molecular formula C17H20FNO3 B5803395 1-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

1-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

Cat. No.: B5803395
M. Wt: 305.34 g/mol
InChI Key: CACXACAUJHYWFT-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is an organic compound that features a fluorophenyl group and a trimethoxyphenyl group connected via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine typically involves the reaction of 3-fluorobenzaldehyde with 3,4,5-trimethoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction can lead to the formation of secondary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the trimethoxyphenyl group can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
  • 1-(3,4-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
  • 1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

Uniqueness

1-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is unique due to the presence of both a fluorophenyl and a trimethoxyphenyl group. This combination can result in distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3/c1-20-15-8-13(9-16(21-2)17(15)22-3)11-19-10-12-5-4-6-14(18)7-12/h4-9,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACXACAUJHYWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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